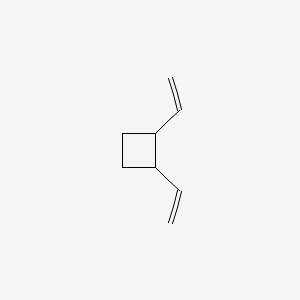
1,2-Divinylcyclobutane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Divinylcyclobutane is an organic compound with the molecular formula C8H12. It is a cyclobutane derivative where two vinyl groups are attached to adjacent carbon atoms in the cyclobutane ring.
Preparation Methods
1,2-Divinylcyclobutane can be synthesized through several methods. One common synthetic route involves the photochemical dimerization of 1,3-butadiene in the presence of a photosensitizer such as Michler’s ketone. The reaction is carried out under ultraviolet irradiation, leading to the formation of both cis- and trans-isomers of this compound . The reaction conditions typically involve low temperatures and controlled irradiation to ensure the desired product is obtained with high purity.
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and advanced photochemical equipment allows for efficient and consistent production of the compound .
Chemical Reactions Analysis
1,2-Divinylcyclobutane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or ozone, leading to the formation of corresponding diols or carbonyl compounds.
Reduction: Hydrogenation of this compound in the presence of a catalyst like palladium on carbon can yield cyclobutane derivatives with saturated side chains.
Substitution: Halogenation reactions can occur, where halogens such as chlorine or bromine replace hydrogen atoms on the vinyl groups.
Common reagents and conditions used in these reactions include strong oxidizing agents, hydrogen gas with metal catalysts, and halogen sources under controlled temperatures and pressures. The major products formed from these reactions depend on the specific reagents and conditions used but generally include diols, carbonyl compounds, and halogenated derivatives .
Scientific Research Applications
1,2-Divinylcyclobutane has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex cyclic structures and polymers.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore the use of this compound derivatives in drug development and delivery systems.
Mechanism of Action
The mechanism by which 1,2-Divinylcyclobutane exerts its effects involves its ability to undergo various chemical transformations. The vinyl groups provide sites for reactions such as polymerization, cross-linking, and functionalization. These reactions can lead to the formation of complex molecular structures with specific properties and functions. The molecular targets and pathways involved depend on the specific application and the nature of the derivatives formed .
Comparison with Similar Compounds
1,2-Divinylcyclobutane can be compared with other similar compounds, such as:
1,3-Butadiene: A precursor in the synthesis of this compound, known for its use in the production of synthetic rubber.
Cyclobutane: The parent compound of this compound, used in various chemical reactions and industrial applications.
Vinylcyclobutane: A related compound with one vinyl group, used in polymer chemistry and materials science.
The uniqueness of this compound lies in its dual vinyl groups, which provide additional reactivity and versatility in chemical synthesis and applications.
Properties
CAS No. |
2422-85-7 |
|---|---|
Molecular Formula |
C8H12 |
Molecular Weight |
108.18 g/mol |
IUPAC Name |
1,2-bis(ethenyl)cyclobutane |
InChI |
InChI=1S/C8H12/c1-3-7-5-6-8(7)4-2/h3-4,7-8H,1-2,5-6H2 |
InChI Key |
UHHCYAAVGADGGP-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1CCC1C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


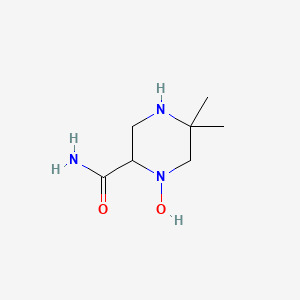

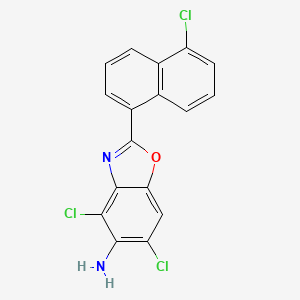
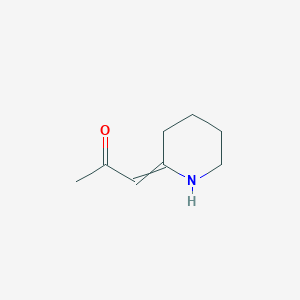
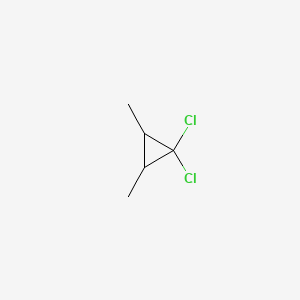


![5-[[5-Hydroxy-4-(methoxymethyl)-6-methyl-pyridin-3-yl]methyldisulfanyl methyl]-4-(methoxymethyl)-2-methyl-pyridin-3-ol dihydrochloride](/img/structure/B13796834.png)
![4-(4,5,6,7-Tetrahydrothieno[2,3-c]pyridin-4-yl)benzene-1,2-diol](/img/structure/B13796846.png)
![Propanamide, N-[4-[(1-formylethenyl)oxy]phenyl]-](/img/structure/B13796848.png)
![2-Ethyl-6-methyl-1,4-diazabicyclo[2.2.2]octane](/img/structure/B13796855.png)

![Methyl 4-(7-bromoimidazo[1,2-a]pyridin-2-yl)benzoate](/img/structure/B13796860.png)

